![molecular formula C23H16ClN3O B2648553 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole CAS No. 866131-90-0](/img/structure/B2648553.png)

4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

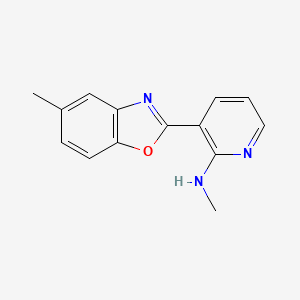

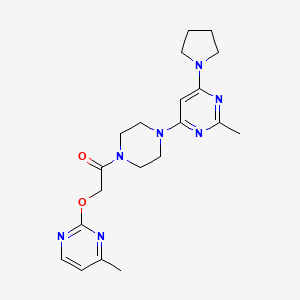

“4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole” is a chemical compound with the molecular formula C23H16ClN3O . It has an average mass of 385.846 Da and a monoisotopic mass of 385.098175 Da .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, such as “4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole”, can be achieved through a developed synthetic strategy . This process involves the cyclocondensation of 2-aminobenzimidazole with isoflavones in methanol (MeOH) in the presence of 3 equivalents of sodium methoxide (MeONa) .Molecular Structure Analysis

The molecular structure of “4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole” consists of a pyrimido[1,2-a]benzimidazole core with a 4-chlorobenzyl ether group attached to the phenyl ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, have been synthesized using various chemical reactions, demonstrating the versatility and reactivity of these compounds. For instance, a study by Masters et al. (2011) explored the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the medicinal and material chemistry significance of these compounds due to their solubility and potential for DNA intercalation (Masters et al., 2011). Another research by Yan et al. (2019) developed a copper acetate aerobic oxidative one-pot synthesis method for pyrido[1,2-a]benzimidazoles from aminopyridines and phenylboronic acids, offering a simple and efficient approach to synthesizing these compounds (Yan et al., 2019).

Biological Activities

Research on benzimidazole derivatives also encompasses their biological activities, which may hint at potential applications in drug development and other fields. For example, Hafedh et al. (2022) synthesized novel pyrimido[1,2-a]benzimidazole derivatives and characterized them, laying the groundwork for further investigation into their biological properties (Hafedh et al., 2022).

Propiedades

IUPAC Name |

4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O/c24-17-11-9-16(10-12-17)15-28-22-8-4-1-5-18(22)20-13-14-25-23-26-19-6-2-3-7-21(19)27(20)23/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOBNDVVJMMANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC3=NC4=CC=CC=C4N23)OCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2648472.png)

![5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648476.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)

![1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2648481.png)

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)

![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)